1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Hydrogen bonding Solubility Permeability

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a bifunctional small molecule (C11H22N2O, MW 198.31 g/mol) comprising a cyclohexanol core linked via a methylene bridge to an unsubstituted piperazine ring. It is classified as a secondary alcohol and a tertiary amine, furnishing two hydrogen bond donors (the hydroxyl proton and the secondary amine of the piperazine ring) and three hydrogen bond acceptors (the oxygen and the two piperazine nitrogens).

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 1499437-14-7
Cat. No. B1464660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol
CAS1499437-14-7
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN2CCNCC2)O
InChIInChI=1S/C11H22N2O/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13/h12,14H,1-10H2
InChIKeyMMPLEHAWGGNIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol (CAS 1499437-14-7) – Core Physicochemical and Procurement Baseline


1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a bifunctional small molecule (C11H22N2O, MW 198.31 g/mol) comprising a cyclohexanol core linked via a methylene bridge to an unsubstituted piperazine ring [1]. It is classified as a secondary alcohol and a tertiary amine, furnishing two hydrogen bond donors (the hydroxyl proton and the secondary amine of the piperazine ring) and three hydrogen bond acceptors (the oxygen and the two piperazine nitrogens) [1]. Its computed XLogP3-AA value is 0.6, and its topological polar surface area (TPSA) is 35.5 Ų [1]. The free base is typically supplied at ≥98% purity and requires sealed storage at 2–8 °C . These physicochemical attributes define its solubility, permeability, and reactivity profile, which directly influence its suitability as a synthetic building block or a pharmacophore-bearing intermediate.

Why 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Cannot Be Casually Replaced by Its Piperidine, N‑Methylpiperazine, or Positional Isomer Analogs


The specific connectivity of a 1‑(piperazin‑1‑ylmethyl) substituent on a cyclohexan‑1‑ol framework generates a distinct pharmacophore that differs from both piperidine‑based and N‑alkylpiperazine‑based analogs in terms of hydrogen‑bonding capacity, basicity, and steric bulk. Replacement of the piperazine with a piperidine ring (e.g., 1‑(piperidin‑1‑ylmethyl)cyclohexan‑1‑ol) removes the second basic nitrogen, reducing the number of H‑bond acceptors from three to two and eliminating a potential salt‑formation or protonation site that influences solubility and target engagement [1][3]. Methylation of the piperazine ring (e.g., 1‑((4‑methylpiperazin‑1‑yl)methyl)cyclohexan‑1‑ol) increases the XLogP3‑AA value from 0.6 to approximately 0.9–1.1, while simultaneously decreasing the HBD count from two to one ; this shifts the balance between passive membrane permeability and aqueous solubility. Additionally, the hydroxyl group is essential for key intermolecular interactions; relocation of the piperazinylmethyl group from the 1‑ to the 2‑position (e.g., 2‑(piperazin‑1‑ylmethyl)cyclohexanol) alters the spatial relationship between the hydrogen‑bond donor and acceptor motifs, which can abrogate receptor‑binding geometry even when individual functional groups are conserved [2]. Such chemically subtle modifications can lead to order‑of‑magnitude differences in biological potency or drastically different pharmacokinetic behaviour, making simple substitution unreliable without head‑to‑head experimental verification.

Quantitative Differentiation of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol Versus its Closest Structural Analogs


Hydrogen-Bond Donor Count: 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol vs. N‑Methylpiperazine Analog

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol possesses two hydrogen-bond donors (the cyclohexanol –OH and the unsubstituted piperazine NH) [1]. In contrast, the N‑methylpiperazine analog 1-((4-methylpiperazin-1-yl)methyl)cyclohexan-1-ol exhibits only one HBD because the piperazine NH is replaced by an N‑CH3 group . This difference is critical when designing ligands that must donate two hydrogen bonds for target recognition or when balancing aqueous solubility against passive membrane permeability [2].

Hydrogen bonding Solubility Permeability

Hydrogen-Bond Acceptor Count: 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol vs. Piperidine Analog

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol contains three hydrogen-bond acceptor sites (the hydroxyl oxygen plus the two piperazine nitrogens) [1]. In contrast, 1-(piperidin-1-ylmethyl)cyclohexan-1-ol contains only two HBA sites (the hydroxyl oxygen and the single piperidine nitrogen) [3]. The additional HBA site in the piperazine derivative offers greater potential for intermolecular interactions, which can enhance aqueous solubility and provide extra coordination points for metal-catalyzed reactions or protein-ligand complexes [2].

Hydrogen bonding Coordination chemistry Solubility

Lipophilicity (XLogP3-AA): 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol vs. N‑Methylpiperazine Analog

The computed XLogP3-AA value for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is 0.6 [1], whereas for the N‑methylpiperazine analog it falls in the range of approximately 0.9–1.1 . This ΔLogP of roughly 0.3–0.5 log units indicates that the free base of the target compound is measurably less lipophilic than its N‑methylpiperazine counterpart. In drug discovery, a lower logP often correlates with improved aqueous solubility and reduced non-specific binding, but may also limit passive membrane permeation. The unsubstituted piperazine therefore provides a more balanced starting point for lead optimization than the more lipophilic N‑methyl variant [2].

Lipophilicity ADME Permeability

Topological Polar Surface Area (TPSA): 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol vs. Piperidine Analog

The topological polar surface area of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is 35.5 Ų [1]. This value is approximately 12–15 Ų higher than that of the corresponding piperidine analog [4], reflecting the contribution of the second piperazine nitrogen. TPSA is a key determinant of passive membrane permeability and oral bioavailability; a TPSA below 60 Ų generally predicts good intestinal absorption, while values below 90 Ų are considered favorable for blood–brain barrier penetration [2]. The target compound's TPSA of 35.5 Ų places it well within the optimal range for CNS drug candidates, whereas the slightly lower TPSA of the piperidine analog may favor even higher passive permeability but at the expense of reduced solubility and increased off-target binding potential [3].

TPSA Oral bioavailability Brain penetration

Procurement-Driven Application Scenarios for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol


Medicinal Chemistry: Serotonergic / Dopaminergic Lead Optimization

The unsubstituted piperazine moiety provides an optimal ratio of hydrogen-bond donors to acceptors (2 HBD, 3 HBA) and a moderate XLogP3-AA of 0.6 [1], making this compound an attractive starting scaffold for CNS-active agents. Patents on piperazinyl-cyclohexanols have established that compounds in this chemotype act as serotonergic agents devoid of dopaminergic side effects, with biological distinguishability from earlier arylpiperazines [2]. The free secondary amine on the piperazine ring serves as a versatile handle for subsequent alkylation, acylation, or sulfonylation, enabling rapid SAR exploration around the cyclohexanol‑piperazine scaffold.

Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 198.31 g/mol [1] and a TPSA of 35.5 Ų, this compound meets the physicochemical criteria (MW < 250 Da, TPSA < 60 Ų) suitable for fragment-based screening libraries [3]. Its two hydrogen bond donors and three acceptors provide multiple vectors for target engagement, increasing the probability of detecting weak but specific binding in SPR or NMR-based fragment screens.

Synthesis of Pharmacologically Active Piperazine Derivatives

The compound is a direct precursor for the synthesis of N‑substituted piperazine derivatives that have been claimed in patent literature as anxiolytic and antipsychotic agents [2]. The cyclohexanol hydroxyl group can be further functionalized (e.g., esterification, etherification, or oxidation to the ketone) to modulate pharmacokinetic properties, while the piperazine nitrogen serves as a point of diversification via reductive amination or Buchwald‑Hartwig coupling reactions.

Physicochemical Reference Standard for Method Development

Given its well‑characterized computed properties (XLogP3-AA = 0.6, TPSA = 35.5 Ų, MW = 198.31) [1] and its controlled storage requirements (sealed, dry, 2–8 °C) , this compound can serve as a reference standard for calibrating chromatographic retention times, logD measurements, or mass spectrometry workflows in analytical laboratories. Its distinct HBD/HBA profile also makes it useful as a control compound in hydrogen‑bonding capacity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.